Neryl isobutyrate

Description

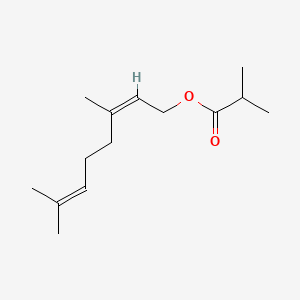

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJYXQFXLSCKTP-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC/C=C(/C)\CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883828 | |

| Record name | Neryl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/sweet, rose odour | |

| Record name | Neryl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

135.00 °C. @ 13.00 mm Hg | |

| Record name | Geranyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

practically insoluble in water, 1 ml in 5 ml 80% alcohol (in ethanol) | |

| Record name | Neryl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.88-0.90 (d20/4) | |

| Record name | Neryl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/282/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2345-24-6, 2345-26-8 | |

| Record name | Neryl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neryl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neryl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neryl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9941BHL2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Geranyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Neryl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl isobutyrate is a naturally occurring ester with a characteristic sweet, fruity aroma. It is found in various essential oils and is utilized as a flavoring and fragrance agent.[1] Beyond its sensory properties, this compound has garnered interest for its potential pharmacological activities, including anti-inflammatory and analgesic effects.[] This technical guide provides an in-depth overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and stability. Detailed experimental protocols for its analysis are also presented, along with visualizations of analytical workflows and relevant biological pathways to support further research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.

| Property | Value | References |

| Molecular Formula | C₁₄H₂₄O₂ | [1][][3][4][5][6] |

| Molecular Weight | 224.34 g/mol | [1][][3][5][7] |

| CAS Number | 2345-24-6 | [1][][3][4][7][8] |

| Appearance | Colorless liquid | [1][][8][9] |

| Odor | Sweet, rosy, fruity with raspberry and strawberry notes | [1][][3][8][10] |

| Boiling Point | 229-232 °C at 760 mmHg; 135 °C at 13 mmHg | [1][3][4][8][9][10] |

| Density | 0.880 - 0.900 g/mL at 25 °C | [1][][3][8][9][10] |

| Refractive Index | 1.451 - 1.462 at 20 °C | [1][][3][8][9][10] |

| Flash Point | >110 °C (>230 °F) | [3][4][8][9][10] |

| Solubility | Practically insoluble in water; Soluble in alcohol and oils | [1][][3][8][9][10] |

| Vapor Pressure | 0.002 mmHg at 25 °C (estimated) | [8][10] |

| logP (o/w) | 4.98 (estimated) | [3][10] |

Chemical Structure and Identification

This compound is the ester of nerol (B1678202) and isobutyric acid. Its systematic IUPAC name is [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate.[1] The presence of a double bond at the C2 position results in cis-trans isomerism, with this compound being the (Z)- or cis-isomer, and its counterpart, geranyl isobutyrate, being the (E)- or trans-isomer.

Key Identifiers:

-

InChI: InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3/b13-9-[1][6]

Stability and Reactivity

This compound is generally considered stable under recommended storage conditions.[] It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen, in a cool and well-ventilated area to prevent degradation.[][9] The safety data sheet for this compound indicates that it is not classified as a hazardous substance or mixture.[7] However, as with most organic esters, it can be expected to undergo hydrolysis under strong acidic or basic conditions to yield nerol and isobutyric acid. It is incompatible with strong oxidizing and reducing agents.[11]

Experimental Protocols

The characterization and quality control of this compound rely on several standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any impurities.

Methodology:

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, with an injection volume of 1 µL and a split ratio of 50:1. The injector temperature is set to 250 °C.

-

Oven Temperature Program: An initial temperature of 60 °C is held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

-

MS Detector: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The scan range is typically m/z 40-400. The ion source and transfer line temperatures are maintained at 230 °C and 280 °C, respectively.

-

-

Data Analysis: The retention time of the major peak is compared with that of a this compound standard. The mass spectrum of the peak is compared with a reference library (e.g., NIST) to confirm its identity. Purity is determined by the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the hydrogen atoms.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.

-

-

Data Analysis: The obtained spectra are analyzed to confirm the expected chemical shifts and coupling constants for the this compound structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for transmission analysis, or a drop is placed on the crystal of an attenuated total reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the C=O stretch of the ester group (around 1735 cm⁻¹), C-O stretches, and C-H stretches.

Visualizations

Logical Relationship: Structure and Properties

Caption: Relationship between chemical structure and properties of this compound.

Experimental Workflow for Analysis

Caption: General experimental workflow for the analysis of this compound.

Potential Anti-inflammatory Signaling Pathway

Given that this compound is reported to have anti-inflammatory effects, a plausible mechanism of action could involve the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

References

- 1. This compound | C14H24O2 | CID 5365991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | 2345-24-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. GSRS [precision.fda.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound [flavscents.com]

- 9. aurochemicals.com [aurochemicals.com]

- 10. This compound, 2345-24-6 [thegoodscentscompany.com]

- 11. fishersci.com [fishersci.com]

Neryl Isobutyrate: A Technical Guide to its Structure, Stereochemistry, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl isobutyrate, systematically known as [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate, is a monoterpene ester recognized for its characteristic sweet, fruity, and floral aroma.[1][2] It is a constituent of various essential oils and is utilized as a fragrance and flavoring agent.[1] This technical guide provides an in-depth overview of the structure, stereochemistry, synthesis, and analytical characterization of this compound.

Chemical Structure and Stereochemistry

This compound is the ester formed from the reaction of nerol (B1678202), a (Z)-isomer of the monoterpene alcohol 3,7-dimethylocta-2,6-dien-1-ol, and isobutyric acid (2-methylpropanoic acid). The key feature of its stereochemistry is the cis or (Z) configuration of the double bond at the C2 position of the neryl moiety. This geometric isomerism is crucial for its distinct sensory properties, differentiating it from its (E)-isomer counterpart, geranyl isobutyrate.

Key Structural Features:

-

Molecular Weight: 224.34 g/mol [4]

-

IUPAC Name: [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate[3]

-

CAS Number: 2345-24-6[3]

-

Synonyms: cis-3,7-Dimethyl-2,6-octadien-1-yl isobutyrate, Neryl 2-methylpropanoate[3]

The stereochemistry of this compound is determined by the geometry of the nerol precursor. The (Z)-configuration places the larger substituents on the same side of the C2-C3 double bond, influencing the molecule's overall shape and its interaction with olfactory and gustatory receptors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, fresh, fruity, raspberry, strawberry, green | [1][2] |

| Boiling Point | 229-232 °C at 760 mmHg | [2] |

| Density | 0.887-0.897 g/mL at 25 °C | [1] |

| Refractive Index | 1.452-1.462 at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

| Flash Point | > 230 °F (> 110 °C) | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound based on the Fischer esterification of nerol with isobutyric acid using an acid catalyst.

Materials:

-

Nerol (≥98%)

-

Isobutyric acid (≥99%)

-

Concentrated sulfuric acid (H₂SO₄, 95-98%)

-

Toluene (B28343) (anhydrous)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine nerol (15.4 g, 0.1 mol) and isobutyric acid (10.6 g, 0.12 mol).

-

Solvent and Catalyst Addition: Add 100 mL of toluene to the flask to serve as a solvent and azeotropic agent for water removal. While stirring, slowly add 5-10 drops of concentrated sulfuric acid to the mixture.

-

Esterification: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction boiling at the appropriate temperature.[5]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Agilent 8890 GC or similar.[6]

-

Mass Spectrometer: Agilent 5977A MSD or similar.[6]

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection: Split mode (e.g., 50:1), 1 µL injection volume.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Spectroscopic Data and Interpretation

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for this compound.

¹H NMR (CDCl₃, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.35 | t | 1H | H-2 |

| ~5.08 | t | 1H | H-6 |

| ~4.58 | d | 2H | H-1 |

| ~2.55 | sept | 1H | H-8 |

| ~2.08 | m | 4H | H-4, H-5 |

| ~1.75 | s | 3H | H-10 |

| ~1.68 | s | 3H | H-9 |

| ~1.60 | s | 3H | H-11' |

| ~1.15 | d | 6H | H-9', H-10' |

¹³C NMR (CDCl₃, 125 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~177.0 | C-7' (C=O) |

| ~142.0 | C-3 |

| ~132.0 | C-7 |

| ~123.5 | C-6 |

| ~119.0 | C-2 |

| ~61.5 | C-1 |

| ~34.5 | C-8' |

| ~32.0 | C-4 |

| ~26.5 | C-5 |

| ~25.5 | C-9 |

| ~23.5 | C-10 |

| ~19.0 | C-9', C-10' |

| ~17.5 | C-11' |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. Assignments are based on typical values for similar structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretching (alkane) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1670 | Medium | C=C stretching (alkene) |

| ~1465, 1380 | Medium | C-H bending (alkane) |

| ~1160 | Strong | C-O stretching (ester) |

The strong absorption at ~1735 cm⁻¹ is indicative of the ester carbonyl group, while the band at ~1160 cm⁻¹ corresponds to the C-O single bond stretch of the ester. The C=C stretching vibration is also observable.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.

Key Fragments (m/z):

-

224: Molecular ion (M⁺) - may be of low abundance.

-

154: Loss of isobutyric acid (M - 88).

-

136: [C₁₀H₁₆]⁺ - Loss of the isobutyrate group, corresponding to the neryl cation.

-

71: [C₄H₇O]⁺ - Isobutyryl cation.

-

69: [C₅H₉]⁺ - A common fragment in terpenes.

-

43: [C₃H₇]⁺ - Isopropyl cation, often the base peak.

-

41: [C₃H₅]⁺ - Allyl cation.

The fragmentation is typically initiated by cleavage of the ester bond, leading to the formation of the isobutyryl cation (m/z 71) and the neryl cation (m/z 136). Further fragmentation of the neryl cation leads to the characteristic terpene fragments.[8]

Biological Activity

While primarily known for its organoleptic properties, some reports suggest that this compound may possess anti-inflammatory and analgesic effects.[] However, detailed studies on its specific molecular targets and involvement in signaling pathways are limited in the current scientific literature. Further research is required to fully elucidate its pharmacological profile.

Conclusion

This compound is a structurally well-defined monoterpene ester with significant applications in the flavor and fragrance industry. Its synthesis can be readily achieved through standard esterification procedures, and its identity and purity can be confirmed using a combination of chromatographic and spectroscopic techniques. This technical guide provides a comprehensive resource for researchers and professionals working with this compound, offering detailed information on its chemical properties, synthesis, and analysis.

References

- 1. This compound, 2345-24-6 [thegoodscentscompany.com]

- 2. This compound [flavscents.com]

- 3. This compound | C14H24O2 | CID 5365991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. US4518462A - Distillation process for purifying methyl methacrylate - Google Patents [patents.google.com]

- 6. agilent.com [agilent.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Neryl Isobutyrate in Plants for Researchers and Drug Development Professionals

December 19, 2025

Introduction

Neryl isobutyrate, a monoterpenoid ester, is a naturally occurring compound found in a variety of plant species. It is recognized for its characteristic sweet, fruity, and floral aroma, contributing significantly to the essential oil profiles of these plants. Beyond its olfactory properties, this compound and the essential oils in which it is present are of growing interest to researchers, scientists, and drug development professionals for their potential therapeutic applications. This technical guide provides an in-depth overview of the natural plant sources of this compound, detailing quantitative data, experimental protocols for its extraction and analysis, and an exploration of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oils of several plant species, primarily within the Asteraceae family. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the specific part of the plant utilized for extraction. A summary of the quantitative data available for this compound in various plant sources is presented in Table 1.

Table 1: Quantitative Data of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Pulicaria dysenterica | Asteraceae | Aerial Parts | 16.4 - 22.1 | [1][2] |

| Carpesium divaricatum | Asteraceae | Shoots | 3.2 - 3.9 | |

| Telekia speciosa | Asteraceae | Aerial Parts | ~12 | |

| Artemisia absinthium | Asteraceae | Herb | 0 - 3.2 | |

| Cryptomeria japonica | Cupressaceae | Not Specified | Reported Presence | |

| Geigeria acaulis | Asteraceae | Not Specified | Reported Presence |

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis. The following sections provide detailed methodologies for these key experimental procedures.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol is a standard method for the extraction of essential oils from plant material and is applicable to the plant species listed in Table 1.

1. Plant Material Preparation:

- Collect the desired plant parts (e.g., aerial parts, shoots, roots).

- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

- Grind the dried plant material to a coarse powder to increase the surface area for efficient extraction.

2. Hydrodistillation Procedure:

- Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.

- Add distilled water to the flask, typically in a 1:10 ratio (plant material to water, w/v), ensuring the material is fully submerged.

- Set up a Clevenger-type apparatus for hydrodistillation.

- Heat the flask to boiling and maintain a gentle reflux for a specified duration (typically 3-4 hours). The steam and volatilized essential oil will rise, condense, and be collected in the Clevenger trap.

- After the distillation is complete, allow the apparatus to cool.

- Carefully collect the essential oil layer from the Clevenger trap.

- Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

- Store the essential oil in a sealed, dark glass vial at 4°C until analysis.[3]

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and quantification of this compound within the extracted essential oil.

1. Sample Preparation:

- Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as hexane (B92381) or dichloromethane.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph (GC):

- Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 60°C for 2 minutes.

- Ramp: Increase at a rate of 3°C/min to 240°C.

- Hold: Maintain at 240°C for 5 minutes.

- Mass Spectrometer (MS):

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.

3. Identification and Quantification:

- Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard. Further confirmation can be achieved by comparing the retention index with literature values.

- Quantification: Determine the relative percentage of this compound by peak area normalization from the GC-FID (Flame Ionization Detector) chromatogram, assuming a response factor of unity for all components. For absolute quantification, a calibration curve should be prepared using a certified standard of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants involves two key metabolic pathways: the terpenoid biosynthesis pathway for the formation of the alcohol moiety (nerol) and the fatty acid or amino acid-derived pathway for the acyl moiety (isobutyryl-CoA), followed by an esterification reaction catalyzed by an alcohol acyltransferase (AAT).

Terpenoid Biosynthesis Pathway (Formation of Nerol)

Nerol (B1678202) is a monoterpene alcohol synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which is localized in the plastids of plant cells.

Formation of Isobutyryl-CoA

The isobutyryl moiety is derived from the branched-chain amino acid valine.

Esterification by Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of this compound is the condensation of nerol and isobutyryl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). AATs are a large and diverse family of enzymes known for their role in the production of volatile esters that contribute to the aroma of fruits and flowers.[4][5] The specific AAT responsible for this compound synthesis in the identified plant species has not yet been definitively characterized. However, it is hypothesized to be a member of the BAHD superfamily of acyltransferases.[6]

Experimental Workflow for Identification and Characterization of this compound and its Biosynthetic Enzymes

A logical workflow for researchers interested in studying this compound from a novel plant source is outlined below.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound in plants, with a focus on quantitative data, detailed experimental protocols, and the current understanding of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this and other related natural products. Further research is warranted to identify and characterize the specific alcohol acyltransferases responsible for this compound biosynthesis in different plant species, which could open avenues for metabolic engineering and the sustainable production of this valuable compound.

References

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. Pulicaria dysenterica (L.) Bernh.—Rightfully Earned Name? Identification and Biological Activity of New 3-Methoxycuminyl Esters from P. dysenterica Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Composition of Essential Oils from Roots and Aerial Parts of Carpesium divaricatum, a Traditional Herbal Medicine and Wild Edible Plant from South-East Asia, Grown in Poland [mdpi.com]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcohol acyltransferases for the biosynthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

The Biosynthesis of Neryl Isobutyrate: A Technical Guide for Researchers

An In-depth Exploration of the Metabolic Pathways, Enzymology, and Methodologies for the Synthesis of a Key Aroma Compound

Neryl isobutyrate, a monoterpene ester prized for its sweet, fruity, and floral aroma, is a valuable compound in the fragrance, flavor, and pharmaceutical industries. While chemical synthesis routes are established, a comprehensive understanding of its natural biosynthetic pathway is crucial for developing sustainable biotechnological production methods and for the metabolic engineering of crops with enhanced aromatic profiles. This technical guide provides a detailed overview of the known and putative biosynthetic pathways leading to this compound, focusing on the synthesis of its precursors, nerol (B1678202) and isobutyryl-CoA, and the final esterification step. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of current knowledge, quantitative data, experimental protocols, and visual pathway representations.

The this compound Biosynthetic Pathway: An Overview

This compound is an ester formed from the alcohol nerol and the acyl donor isobutyryl-coenzyme A (isobutyryl-CoA)[1][2]. The biosynthesis of this ester can be conceptually divided into three key stages:

-

Biosynthesis of the Monoterpene Alcohol Precursor, Nerol: This pathway originates from central carbon metabolism and proceeds through the isoprenoid biosynthetic pathway to generate the C10 monoterpene alcohol, nerol.

-

Biosynthesis of the Acyl-CoA Precursor, Isobutyryl-CoA: This pathway involves the catabolism of the branched-chain amino acid, L-valine.

-

Esterification: The final step involves the condensation of nerol and isobutyryl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT).

The overall proposed biosynthetic pathway is depicted below.

Biosynthesis of Nerol

Nerol, a C10 acyclic monoterpene alcohol, is synthesized via the terpenoid biosynthetic pathway. In plants and many microorganisms, the primary route for monoterpene precursor synthesis is the methylerythritol 4-phosphate (MEP) pathway, which utilizes glyceraldehyde-3-phosphate and pyruvate from central carbon metabolism.

The final step in nerol biosynthesis is the conversion of geranyl pyrophosphate (GPP) to nerol, catalyzed by a specific monoterpene synthase known as nerol synthase[3][4][5]. While plant-based nerol synthases have been suggested, a fungal nerol synthase, PgfB from Penicillium griseofulvum, has been identified and functionally characterized to directly convert GPP to nerol[3][5].

Biosynthesis of Isobutyryl-CoA

Isobutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid L-valine[6][7][8][9]. This pathway is well-conserved across a wide range of organisms, from bacteria to plants and animals. The initial steps are common to the degradation of all branched-chain amino acids.

The pathway initiates with the transamination of L-valine to α-ketoisovalerate, catalyzed by a branched-chain amino acid aminotransferase (BCAT) . Subsequently, α-ketoisovalerate undergoes oxidative decarboxylation to form isobutyryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH) , a large multi-enzyme complex located in the mitochondria[10][11].

The Final Esterification Step: A Putative Role for Alcohol Acyltransferases

The final step in this compound biosynthesis is the esterification of nerol with isobutyryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) , which belong to the BAHD superfamily of acyltransferases[12][13]. While a specific AAT responsible for this compound synthesis has not yet been definitively identified and characterized, several AATs from various plant species have been shown to utilize nerol as a substrate and can accept a range of acyl-CoA molecules[13][14].

For example, the strawberry alcohol acyltransferase (SAAT) has demonstrated activity with nerol[14]. It is plausible that a yet-to-be-identified AAT with a substrate preference for both nerol and isobutyryl-CoA is responsible for the in vivo production of this compound in plants where this compound is found.

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. However, kinetic parameters for some of the enzymes involved in the precursor pathways have been reported.

Table 1: Kinetic Parameters of Enzymes in the Isobutyryl-CoA Biosynthesis Pathway

| Enzyme | Organism | Substrate | Km (mM) | Vmax or kcat | Reference |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Escherichia coli | L-Valine | - | - | [15] |

| α-Ketoisovalerate | - | - | [15] | ||

| Solanum lycopersicum (Tomato) | L-Valine | 0.43 ± 0.05 | 1.1 ± 0.03 (µmol/min/mg) | [6] | |

| α-Ketoisovalerate | 0.08 ± 0.01 | 0.3 ± 0.01 (µmol/min/mg) | [6] | ||

| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) | Rat Liver | α-Ketoisovalerate | - | - | [1] |

Note: Comprehensive kinetic data for all substrates and enzymes across different species are not consistently available in the literature.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Alcohol Acyltransferases

The functional characterization of AATs typically involves their heterologous expression in a host system like Escherichia coli followed by purification.

Workflow:

Protocol Outline:

-

Gene Cloning: The open reading frame of the candidate AAT gene is amplified by PCR and cloned into a suitable E. coli expression vector, often containing an affinity tag (e.g., His-tag) for purification.

-

Transformation and Expression: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Purification: Cells are harvested and lysed. The recombinant protein is then purified from the crude cell extract using affinity chromatography.

-

Verification: The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Alcohol Acyltransferases

The activity of a purified AAT can be assayed in vitro by providing its substrates (an alcohol and an acyl-CoA) and quantifying the resulting ester.

Reaction Mixture:

-

Purified AAT enzyme

-

Nerol (alcohol substrate)

-

Isobutyryl-CoA (acyl-CoA substrate)

-

Buffer (e.g., phosphate (B84403) or Tris-HCl buffer at an optimal pH)

Procedure:

-

The reaction is initiated by adding the enzyme to a mixture of the substrates.

-

The reaction is incubated at an optimal temperature for a defined period.

-

The reaction is stopped, typically by the addition of a solvent.

-

The product, this compound, is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

The extracted product is analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Terpenoids and Acyl-CoAs

Gas Chromatography-Mass Spectrometry (GC-MS) for Terpenoid Analysis:

GC-MS is the standard method for the identification and quantification of volatile compounds like nerol and this compound.

-

Sample Preparation: Plant tissues are typically extracted with an organic solvent. For in vitro assays, the reaction mixture is extracted.

-

GC Separation: The components of the extract are separated based on their volatility and interaction with the GC column.

-

MS Detection: The separated compounds are ionized and fragmented, and the resulting mass spectrum provides a fingerprint for identification. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis:

LC-MS/MS is a sensitive and specific method for the quantification of acyl-CoA thioesters like isobutyryl-CoA[1][6][16].

-

Sample Preparation: Acyl-CoAs are extracted from tissues or cells, often using methods that prevent their degradation.

-

LC Separation: The different acyl-CoA species are separated by liquid chromatography.

-

MS/MS Detection: The mass spectrometer is set to detect the specific mass-to-charge ratio of the parent ion (the acyl-CoA) and a specific fragment ion, providing high selectivity and sensitivity for quantification.

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway presents an exciting opportunity for both fundamental plant biology and applied biotechnology. The primary knowledge gap remains the identification and characterization of the specific alcohol acyltransferase responsible for the final esterification step. Future research should focus on:

-

Enzyme Discovery: Screening of AATs from plants known to produce this compound for their activity with nerol and isobutyryl-CoA.

-

Metabolic Engineering: Heterologous expression of the complete pathway in a microbial host, such as Saccharomyces cerevisiae, to enable sustainable production of this compound.

-

Flux Analysis: In vivo metabolic flux analysis in plants to understand the regulation and partitioning of precursors towards this compound synthesis.

By addressing these research questions, it will be possible to harness the power of biology to produce this valuable aroma compound in a sustainable and economically viable manner, and to engineer plants with novel and enhanced flavor and fragrance profiles.

References

- 1. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification, characterization and cloning of isovaleryl-CoA dehydrogenase from higher plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 13. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Neryl isobutyrate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl isobutyrate is a naturally occurring ester with the molecular formula C14H24O2.[1][2][3][4] It is recognized for its characteristic fruity and floral aroma and is utilized in the flavor and fragrance industry.[1][5] While some commercial suppliers suggest potential anti-inflammatory and analgesic properties, publicly available scientific literature to substantiate these claims with detailed experimental data is currently limited. This technical guide provides a comprehensive summary of the known physicochemical properties of this compound and outlines hypothetical experimental protocols and relevant signaling pathways that could be employed to investigate its purported biological activities.

Chemical and Physical Properties

This compound, with the CAS Number 2345-24-6, is the isobutyrate ester of nerol.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2345-24-6 | [1][2] |

| Molecular Formula | C14H24O2 | [1][2][3][4] |

| Molecular Weight | 224.34 g/mol | [2] |

| Appearance | Colorless liquid | [5] |

| Odor | Sweet, fresh, fruity, with raspberry and strawberry notes | [5][6] |

| Boiling Point | 229 °C | [2] |

| Density | 0.895 g/mL at 25 °C | [2] |

| Refractive Index | 1.457 at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [2][5] |

Hypothetical Biological Activity and Experimental Protocols

In Vitro Anti-inflammatory Assays

2.1.1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

A primary mechanism of many anti-inflammatory compounds is the inhibition of COX-1, COX-2, and 5-LOX enzymes, which are key to the inflammatory cascade.

-

Experimental Protocol:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2, and soybean 5-LOX can be used.

-

Assay Procedure: this compound would be pre-incubated with the respective enzyme at various concentrations.

-

Substrate Addition: Arachidonic acid, the substrate for these enzymes, would then be added to initiate the reaction.

-

Detection: The production of prostaglandins (B1171923) (for COX assays) or leukotrienes (for LOX assays) would be quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or spectrophotometry.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) would be calculated.

-

In Vivo Analgesic and Anti-inflammatory Models

2.2.1. Acetic Acid-Induced Writhing Test

This is a common screening method for peripheral analgesic activity.

-

Experimental Protocol:

-

Animal Model: Swiss albino mice are typically used.

-

Compound Administration: this compound would be administered orally or intraperitoneally at different doses. A positive control, such as diclofenac (B195802) sodium, and a vehicle control would be used.

-

Induction of Writhing: After a set period, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: The number of writhes is counted for a defined period.

-

Data Analysis: The percentage inhibition of writhing for the treated groups compared to the control group is calculated.

-

2.2.2. Hot Plate Test

This test is used to evaluate central analgesic activity.

-

Experimental Protocol:

-

Animal Model: Mice or rats are used.

-

Compound Administration: this compound, a positive control (e.g., morphine), and a vehicle control are administered.

-

Procedure: The animals are placed on a heated plate maintained at a constant temperature (e.g., 55°C).

-

Observation: The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. A cut-off time is established to prevent tissue damage.

-

Data Analysis: A significant increase in the reaction time compared to the control group indicates an analgesic effect.

-

2.2.3. Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

-

Experimental Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Compound Administration: this compound is administered orally at different doses, along with a positive control (e.g., indomethacin) and a vehicle control.

-

Induction of Edema: After a specified time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.

-

Measurement: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

-

Potential Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. Should this compound possess anti-inflammatory properties, it would likely interact with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating Signaling Pathway Modulation

To determine if this compound affects these pathways, a series of molecular biology experiments would be necessary.

Caption: Workflow for studying the effect of this compound on inflammatory pathways.

Conclusion

This compound is a well-characterized fragrance and flavor compound with established physicochemical properties. While there are anecdotal suggestions of its potential as an anti-inflammatory and analgesic agent, there is a clear lack of published scientific evidence to support these claims. The experimental protocols and signaling pathways outlined in this document provide a roadmap for future research to systematically investigate these purported biological activities. Such studies would be essential to validate any therapeutic potential of this compound for drug development professionals.

References

- 1. This compound [flavscents.com]

- 2. This compound | C14H24O2 | CID 5365991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. dovepress.com [dovepress.com]

- 5. This compound, 2345-24-6 [thegoodscentscompany.com]

- 6. A modified hot-plate test sensitive to mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Neryl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for neryl isobutyrate, a naturally occurring ester found in various plants and utilized as a flavoring and fragrance agent.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analyses.

Chemical Structure and Properties

-

IUPAC Name: [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate[1]

-

Molecular Formula: C₁₄H₂₄O₂[1]

-

Molecular Weight: 224.34 g/mol [1]

-

CAS Number: 2345-24-6[1]

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework. While specific experimental spectra were not publicly available, the following are predicted chemical shifts and multiplicities based on the structure of this compound and typical values for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.35 | t | 1H | H-2 |

| ~5.08 | t | 1H | H-6 |

| ~4.58 | d | 2H | H-1 |

| ~2.55 | sept | 1H | H-2' |

| ~2.08 | m | 2H | H-4 |

| ~2.04 | m | 2H | H-5 |

| ~1.75 | s | 3H | H-3' |

| ~1.68 | s | 3H | H-8 |

| ~1.60 | s | 3H | H-7' |

| ~1.15 | d | 6H | H-3'', H-4'' |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~176.8 | C-1' |

| ~142.5 | C-3 |

| ~131.8 | C-7 |

| ~123.8 | C-6 |

| ~119.0 | C-2 |

| ~61.5 | C-1 |

| ~34.2 | C-2' |

| ~32.2 | C-5 |

| ~26.8 | C-4 |

| ~25.6 | C-8 |

| ~23.3 | C-3' |

| ~19.0 | C-3'', C-4'' |

| ~17.6 | C-7' |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and carbon-carbon double bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for this compound reveals a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 224 | < 5 | [M]⁺ (Molecular Ion) |

| 154 | ~10 | [C₁₀H₁₈O]⁺ |

| 136 | ~20 | [C₁₀H₁₆]⁺ |

| 93 | ~49 | [C₇H₉]⁺ |

| 71 | ~100 | [C₄H₇O]⁺ (Base Peak) |

| 69 | ~99 | [C₅H₉]⁺ |

| 43 | ~56 | [C₃H₇]⁺ |

| 41 | ~62 | [C₃H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures based on standard practices for the analysis of flavor and fragrance compounds.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a Bruker WH-90 spectrometer or equivalent.[2]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (zg30) is used.

-

Number of Scans: 16-32 scans are typically acquired for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of 10-12 ppm is set.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (zgpg30) is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (1024-4096) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of 200-220 ppm is used.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR Sample Preparation and Acquisition:

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

GC-MS Sample Preparation and Analysis:

-

Sample Preparation: A dilute solution of this compound (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS), such as a HITACHI M-80B, is used.[1]

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Injector: The sample (1 µL) is injected in split mode (e.g., 50:1 split ratio) at an injector temperature of 250°C.

-

Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to separate the components of the sample.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is typically used.[1]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Scan Range: The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

-

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the compound and its fragmentation pattern. The mass spectrum is compared with library spectra for confirmation.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to the Solubility of Neryl Isobutyrate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of neryl isobutyrate, a fragrance and flavoring agent with potential applications in various scientific fields. The information compiled herein is intended to assist researchers, scientists, and drug development professionals in handling and utilizing this compound effectively in a laboratory setting. This document presents available solubility data, outlines a general experimental protocol for solubility determination, and provides a logical workflow for solvent selection.

Core Data Presentation: Solubility of this compound

| Solvent | Formula | Type | Solubility Data | Citations |

| Water | H₂O | Polar Protic | Practically insoluble; Estimated at 0.8235 mg/L @ 25 °C | [1][2][] |

| Ethanol (B145695) (80%) | C₂H₅OH | Polar Protic | Soluble; 1 mL dissolves in 5 mL of 80% alcohol | [4][5] |

| Alcohol (general) | ROH | Polar Protic | Soluble | [1][6][] |

| Oils | - | Nonpolar | Soluble | [1] |

Note: The term "alcohol" in many sources likely refers to ethanol, a common solvent in the flavor and fragrance industry. The solubility in other alcohols like methanol (B129727) is expected to be similar to ethanol due to their chemical similarities. As an ester with a significant hydrocarbon backbone, this compound is anticipated to be soluble in a range of nonpolar and moderately polar organic solvents such as acetone, diethyl ether, hexane, and chloroform. However, specific quantitative data is not currently available.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a lipophilic compound such as this compound. This method is based on the principle of reaching equilibrium saturation of the compound in the solvent, followed by quantification of the dissolved solute.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, hexane, chloroform) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid/liquid phase should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no undissolved material is transferred.

-

To remove any remaining undissolved micro-particles, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze both the standard solutions and the filtered sample solutions using a suitable analytical method (HPLC or GC).

-

Construct a calibration curve from the analysis of the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or g/L, at the specified temperature.

-

Mandatory Visualization: Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in common laboratory solvents.

Caption: Logical workflow for determining the solubility of a compound.

References

Neryl Isobutyrate: A Technical Guide to its Potential Biological Activities

Introduction to Neryl Isobutyrate

This compound is a naturally occurring ester with the chemical formula C₁₄H₂₄O₂.[1] It is a colorless liquid with a sweet, fruity, and floral aroma, which has led to its use as a fragrance ingredient in cosmetics and a flavoring agent in the food industry.[2][3] this compound has been identified as a constituent of various plant essential oils, including those from the Asteraceae family, such as Helichrysum italicum, and in species like Cryptomeria japonica and Geigeria acaulis.[1][4]

Inferred Potential Biological Activities

Given the absence of direct evidence, the potential biological activities of this compound can be inferred from the activities of its constituent moieties (nerol and isobutyric acid), structurally similar compounds, and the essential oils in which it is found.

Potential Anti-inflammatory and Analgesic Activity

A commercial source has claimed that this compound possesses potent anti-inflammatory and analgesic effects, although supporting data is not provided.[] The structural component, the isobutyrate moiety, is related to butyrate (B1204436), a short-chain fatty acid known to exhibit anti-inflammatory properties, notably through the inhibition of the NF-κB signaling pathway.[6][7][8][9] Furthermore, essential oils containing neryl esters, such as that from Helichrysum italicum, have been investigated for their anti-inflammatory activities.[4]

Potential Antimicrobial Activity

Essential oils from the Asteraceae family, which can contain this compound, are known to possess antimicrobial properties.[10] For instance, essential oils from Chrysanthemum species have demonstrated antimicrobial activity against various pathogens.[11] The lipophilic nature of esters like this compound may facilitate their interaction with microbial cell membranes, suggesting a potential mechanism for antimicrobial action.

Potential Anticancer Activity

While no studies have directly assessed the anticancer properties of this compound, related compounds have shown promise. For example, geranyl isovalerate, another terpene ester, has been shown to exhibit anticancer activity against colorectal cancer cell lines. Research on other natural products suggests that they can exert anticancer effects by modulating key signaling pathways such as the MAPK pathway.[12]

Framework for Future Experimental Investigation

To rigorously evaluate the potential biological activities of this compound, a systematic approach employing standardized in vitro and in vivo assays is necessary. The following sections detail relevant experimental protocols.

In Vitro Anti-inflammatory Assays

-

Principle: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Methodology:

-

Culture RAW 264.7 macrophages in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Determine the IC₅₀ value, the concentration of this compound that inhibits NO production by 50%.

-

In Vivo Anti-inflammatory and Analgesic Assays

-

Principle: This model is used to evaluate the acute anti-inflammatory activity of a compound.

-

Methodology:

-

Administer this compound orally or intraperitoneally to rodents (rats or mice) at various doses.

-

After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

Calculate the percentage inhibition of edema for each dose compared to a vehicle control group.

-

-

Principle: This method assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

-

Methodology:

-

Administer this compound to rodents at various doses.

-

At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Record the reaction time, which is the time taken for the animal to exhibit a pain response (e.g., licking its paws or jumping).

-

A cut-off time is set to prevent tissue damage. An increase in reaction time compared to a control group indicates an analgesic effect.

-

Antimicrobial Susceptibility Testing

-

Principle: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

In Vitro Cytotoxicity Assay

-

Principle: To assess the ability of this compound to reduce the viability of cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Potential Mechanisms of Action: Relevant Signaling Pathways

The biological activities of natural compounds are often mediated through their interaction with key cellular signaling pathways. For the inferred activities of this compound, the NF-κB and MAPK pathways are of particular interest.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of NF-κB, allowing it to translocate to the nucleus and induce the expression of genes involved in inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant activation of the MAPK pathway is often observed in cancer. This pathway transmits extracellular signals to the nucleus, leading to changes in gene expression that can promote cancer cell growth and survival.

References

- 1. This compound | C14H24O2 | CID 5365991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 2345-24-6,this compound | lookchem [lookchem.com]

- 3. This compound, 2345-24-6 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 6. Butyrate inhibits interleukin-1-mediated nuclear factor-kappa B activation in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyrate inhibits NF-kappaB activation in lamina propria macrophages of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium butyrate decreases the activation of NF-κB reducing inflammation and oxidative damage in the kidney of rats subjected to contrast-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Essential Oils from Apiaceae, Asteraceae, Cupressaceae and Lamiaceae Families Grown in Serbia: Comparative Chemical Profiling with In Vitro Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Neryl Isobutyrate and its Potential Role in Insect Communication: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of neryl isobutyrate, a monoterpenoid ester. It details the compound's chemical and physical properties, its known natural occurrences, and critically evaluates its potential role in insect communication. While direct evidence for this compound as an insect semiochemical is currently lacking in scientific literature, this document explores this possibility by examining structurally similar compounds with established roles as pheromones. Detailed experimental protocols for the collection, analysis, and behavioral assessment of insect semiochemicals are provided to facilitate future research in this area. Furthermore, a hypothetical biosynthetic pathway for this compound in insects and a generalized olfactory signaling pathway are presented to offer a framework for further investigation. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Introduction to Insect Chemical Communication

Insects have evolved sophisticated systems of chemical communication that are fundamental to their survival and reproduction. Semiochemicals, or information-conveying chemicals, govern a vast array of behaviors including mating, aggregation, foraging, and defense. These compounds are broadly classified into pheromones, which mediate intraspecific communication, and allelochemicals, which mediate interspecific interactions. The identification and synthesis of insect pheromones have led to the development of powerful and environmentally benign pest management strategies. This compound, a naturally occurring ester with a fruity aroma, possesses a molecular structure akin to known insect pheromones, making it a compound of interest for its potential role in insect communication.

This compound: A Technical Profile

This compound, also known as (Z)-3,7-dimethyl-2,6-octadien-1-yl isobutyrate, is a volatile organic compound with a characteristic sweet, fruity, and rose-like scent[1][2][3]. Its chemical and physical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C14H24O2 | [1][4] |

| Molecular Weight | 224.34 g/mol | [1][4] |

| CAS Number | 2345-24-6 | [1][4][5] |

| Appearance | Colorless liquid | [1][2][6] |

| Odor | Sweet, fresh, fruity, raspberry, strawberry, green, rose-like | [1][2][3][5][6] |

| Boiling Point | 229-232 °C | [1][2][5] |

| Density | 0.880 - 0.900 g/mL at 25 °C | [1][2][6] |

| Refractive Index | 1.451 - 1.462 at 20 °C | [1][2][5][6] |

| Flash Point | >110 °C (>230 °F) | [1][2] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | [1][2] |

Natural Occurrence of this compound